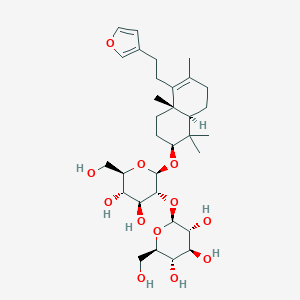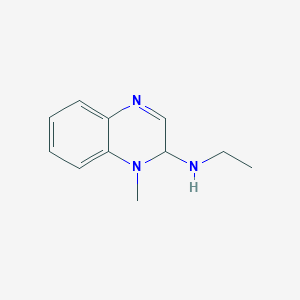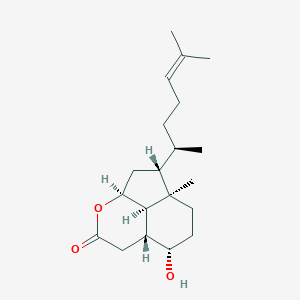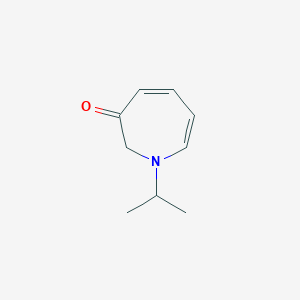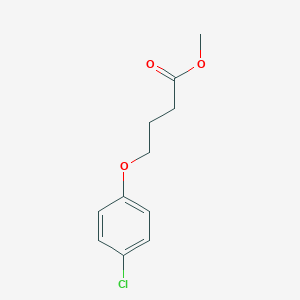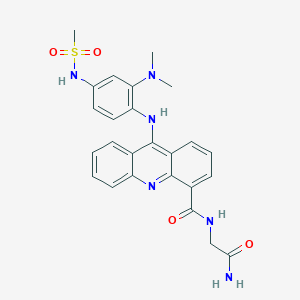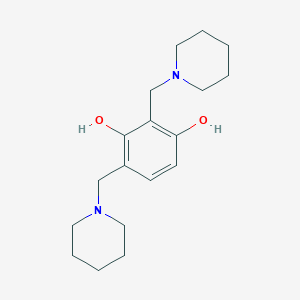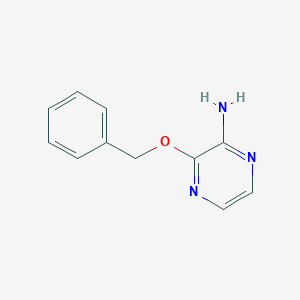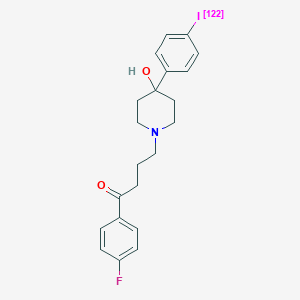
Iodoperidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodoperidol is a radiopaque contrast agent used in medical imaging procedures. It is a type of iodinated contrast medium that is administered intravenously to enhance the visibility of blood vessels, organs, and tissues during X-ray, computed tomography (CT), and magnetic resonance imaging (MRI) scans. Iodoperidol is a highly polar molecule that contains iodine, which has a high atomic number, making it an effective X-ray absorber.
Mecanismo De Acción
Iodoperidol works by absorbing X-rays and other forms of electromagnetic radiation, which enhances the contrast between the tissues being imaged and the surrounding tissues. The iodine molecules in iodoperidol have a high atomic number, which makes them effective X-ray absorbers. When iodoperidol is injected into the body, it is rapidly distributed to the tissues being imaged, where it enhances the contrast between the tissues and the surrounding tissues.
Biochemical and Physiological Effects
Iodoperidol has been shown to have a number of biochemical and physiological effects on the body. It can cause changes in renal function, cardiovascular function, and thyroid function. Iodoperidol can also cause allergic reactions, which can range from mild to severe.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iodoperidol is a widely used contrast agent in medical imaging procedures, and it has a number of advantages for lab experiments. It is highly effective at enhancing the contrast between tissues, which makes it useful for studying the physiological and biochemical effects of iodinated contrast media on the body. However, iodoperidol also has some limitations for lab experiments. It can cause allergic reactions, which can affect the results of the experiments. It can also be difficult to control the dose and timing of iodoperidol injections, which can make it difficult to standardize the experiments.
Direcciones Futuras
There are several future directions for research on iodoperidol. One area of research is the development of new contrast agents that are less toxic and have fewer side effects than iodoperidol. Another area of research is the optimization of imaging protocols to minimize the risk of adverse reactions to iodinated contrast media. Additionally, research is needed to better understand the physiological and biochemical effects of iodinated contrast media on the body, particularly with regard to renal function, cardiovascular function, and thyroid function.
Métodos De Síntesis
The synthesis method of iodoperidol involves the reaction of 4-hydroxybenzoic acid with iodine monochloride in the presence of glacial acetic acid and sulfuric acid. The reaction produces 3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5-thiol, which is then reacted with 1-(2-hydroxyethyl)imidazole to form iodoperidol. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Iodoperidol is primarily used in medical imaging procedures to enhance the visibility of blood vessels, organs, and tissues during X-ray, Iodoperidol, and MRI scans. It is also used in research studies to investigate the physiological and biochemical effects of iodinated contrast media on the body. Iodoperidol has been used in studies to evaluate the effects of contrast media on renal function, cardiovascular function, and thyroid function.
Propiedades
Número CAS |
109852-09-7 |
|---|---|
Nombre del producto |
Iodoperidol |
Fórmula molecular |
C21H23FINO2 |
Peso molecular |
462.3 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-(122I)iodanylphenyl)piperidin-1-yl]butan-1-one |
InChI |
InChI=1S/C21H23FINO2/c22-18-7-3-16(4-8-18)20(25)2-1-13-24-14-11-21(26,12-15-24)17-5-9-19(23)10-6-17/h3-10,26H,1-2,11-15H2/i23-5 |
Clave InChI |
JPEHWRTVXAFUAU-GBNGAQPWSA-N |
SMILES isomérico |
C1CN(CCC1(C2=CC=C(C=C2)[122I])O)CCCC(=O)C3=CC=C(C=C3)F |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)I)O)CCCC(=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)I)O)CCCC(=O)C3=CC=C(C=C3)F |
Sinónimos |
iodoperidol iodoperidol, 131I-labeled |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



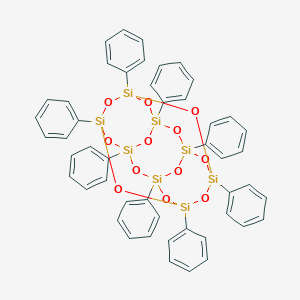
![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)

